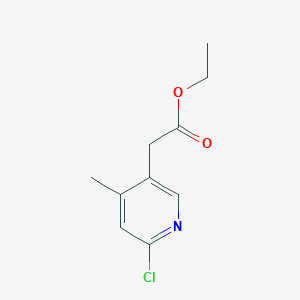
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position The ethyl acetate group is attached to the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate typically involves the reaction of 6-chloro-4-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{6-chloro-4-methylpyridine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 6-chloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-4-methylpyridine-3-ethanol.
科学研究应用
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-methylpyridin-3-YL)acetate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Methyl 2-(6-chloro-4-methylpyridin-3-YL)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can influence its chemical reactivity and biological properties. The ethyl ester group also contributes to its distinct characteristics compared to similar compounds.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-6-12-9(11)4-7(8)2/h4,6H,3,5H2,1-2H3 |
InChI 键 |
LFYFBHWEKGKFJP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CN=C(C=C1C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















